2-Bromo-5,8-dioxaspiro[3.4]octane

Catalog No.
S812742
CAS No.
1257996-82-9
M.F
C6H9BrO2
M. Wt
193.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5,8-dioxaspiro[3.4]octane

CAS Number

1257996-82-9

Product Name

2-Bromo-5,8-dioxaspiro[3.4]octane

IUPAC Name

2-bromo-5,8-dioxaspiro[3.4]octane

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

InChI

InChI=1S/C6H9BrO2/c7-5-3-6(4-5)8-1-2-9-6/h5H,1-4H2

InChI Key

ROJASEXNUCZUED-UHFFFAOYSA-N

SMILES

C1COC2(O1)CC(C2)Br

Canonical SMILES

C1COC2(O1)CC(C2)Br

2-Bromo-5,8-dioxaspiro[3.4]octane is a synthetic organic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework with two ether groups and a bromine atom. Its molecular formula is C₆H₉BrO₂, and it has a molecular weight of 193.04 g/mol. The compound is identified by the CAS number 1257996-82-9, and it possesses a distinctive spiro configuration that contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry .

  • Due to the lack of specific data, it's important to handle any unknown compound with caution.
  • General safety considerations for organic compounds include:
    • Potential flammability: Organic compounds with carbon-hydrogen bonds can be flammable.
    • Potential toxicity: Organic compounds can have varying degrees of toxicity depending on their structure.
    • Eye, skin, and respiratory irritation: Organic compounds may cause irritation upon contact or inhalation.
  • Potential as a Building Block

    Due to its unique structure containing a spirocyclic ring system with bromine and two ether groups, 2-Bromo-5,8-dioxaspiro[3.4]octane may hold promise as a building block for the synthesis of more complex molecules. Some chemical suppliers offer it as a research chemical, suggesting its potential utility in organic synthesis [, , ].

  • Further Research Needed

    More research is required to elucidate the specific properties and potential applications of 2-Bromo-5,8-dioxaspiro[3.4]octane. Scientific databases do not currently contain extensive information on its reactivity or participation in published research projects.

The synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane can be achieved through the reaction of 3-bromocyclobutanone with ethylene glycol in the presence of pyridinium p-toluenesulfonate as a catalyst. The process involves heating the reactants in benzene under reflux conditions for approximately 12 hours. Following this reaction, the mixture is cooled and washed with water to separate organic and aqueous phases. The organic phase is then dried and purified through column chromatography to yield the desired compound .

Reaction Steps:

  • Combine 3-bromocyclobutanone (5.9 g) with ethylene glycol (8.6 mL) and pyridinium p-toluenesulfonate (1.9 g) in benzene (40 mL).
  • Heat the mixture to reflux for 12 hours.
  • Allow cooling and wash with water.
  • Dry the organic phase and purify via column chromatography.

2-Bromo-5,8-dioxaspiro[3.4]octane serves primarily as a building block in organic synthesis and medicinal chemistry. Its unique structure makes it suitable for developing complex molecules that may have pharmaceutical applications. Additionally, due to its potential reactivity, it could be utilized in creating derivatives that exhibit specific biological activities or properties beneficial for drug development .

Several compounds share structural similarities with 2-Bromo-5,8-dioxaspiro[3.4]octane, which may provide insights into its uniqueness:

Compound NameCAS NumberSimilarity Score
8-Bromo-1,4-dioxaspiro[4.5]decane68278-51-30.89
2-(2-Bromoethyl)-2-methyl-1,3-dioxolane37865-96-60.88
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane89942-18-70.86
2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane1057641-71-00.84
8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane74286-87-60.82

These compounds highlight the structural diversity within spirocyclic systems containing bromine and ether functionalities but also underline the distinct characteristics of 2-Bromo-5,8-dioxaspiro[3.4]octane due to its specific arrangement of atoms and functional groups.

XLogP3

1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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